

Application Notes: Quantification of Saxitoxin in Shellfish using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Saxitoxin-13C,15N2

Cat. No.: B1157113

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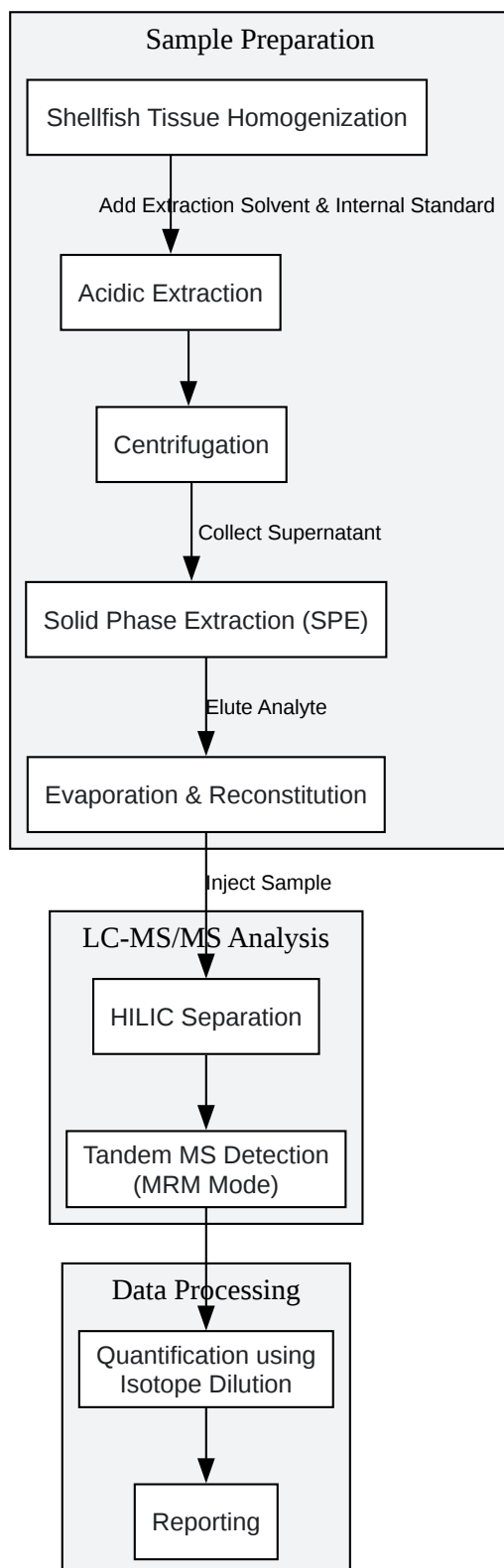
Introduction

Saxitoxin (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3] These toxins can accumulate in filter-feeding bivalve shellfish, such as mussels, clams, oysters, and scallops, posing a significant threat to human health upon consumption, leading to paralytic shellfish poisoning (PSP).[1][3] Due to the high toxicity of these compounds and the potential for severe economic impacts on the shellfish industry, regulatory bodies worldwide have established stringent monitoring programs and maximum permissible levels in seafood.[4]

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of saxitoxin and its analogues. This methodology offers high selectivity and sensitivity, overcoming the limitations of traditional methods like the mouse bioassay. The use of isotopically labeled internal standards, such as 15N-enriched saxitoxin, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[1][5]

This application note provides a detailed protocol for the quantification of saxitoxin in shellfish tissue using isotope dilution hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS).

Experimental Workflow Diagram



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Caption: Experimental workflow for saxitoxin quantification in shellfish.

Detailed Experimental Protocols

1. Materials and Reagents

- Standards: Certified reference materials of saxitoxin and isotopically labeled saxitoxin (e.g., $^{15}\text{N}_7$ -STX).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic acid (glacial), Formic acid, Ammonium hydroxide.
- Reagents: Ammonium formate.
- Solid Phase Extraction (SPE): Weak cation exchange cartridges (e.g., StrataTM-X-CW) or carbon-based cartridges (e.g., Supelclean ENVI-Carb).[\[3\]](#)[\[6\]](#)
- Shellfish Tissue: Homogenized tissue from the edible portions of the shellfish.

2. Sample Preparation

This protocol is a composite based on common practices described in the literature.[\[3\]](#)[\[4\]](#)[\[7\]](#)

- Extraction:
 - Weigh 5.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.[\[3\]](#)
 - Add a known amount of the isotopically labeled saxitoxin internal standard solution.
 - Add 5.0 mL of 1% acetic acid in water.[\[3\]](#)
 - Vortex the mixture vigorously for 2 minutes.
 - Place the tube in a boiling water bath for 5 minutes.[\[3\]](#)
 - Allow the sample to cool to room temperature.
 - Centrifuge the sample at 4000 x g for 10 minutes.

- Carefully collect the supernatant for the next step.
- Solid Phase Extraction (SPE) Cleanup (using Weak Cation Exchange)
 - Condition the weak cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
 - Load the supernatant from the extraction step onto the conditioned cartridge.
 - Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
 - Elute the saxitoxin and the internal standard with 2 mL of a solution containing 20% acetonitrile and 0.25% acetic acid.[\[3\]](#)
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase conditions for LC-MS/MS analysis.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating the highly polar saxitoxin and its analogues.[\[8\]](#)[\[9\]](#)

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: TSK-GEL Amide column (e.g., 2.0 mm x 250 mm, 5 µm) or an Acquity BEH Amide column.[\[6\]](#)[\[10\]](#)
- Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.[\[10\]](#)
- Mobile Phase B: 95% acetonitrile with 2 mM ammonium formate and 50 mM formic acid.[\[10\]](#)

- Gradient Elution: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5-4.5 kV
 - Source Temperature: 120-150°C
 - Desolvation Temperature: 350-450°C
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for saxitoxin and its isotopically labeled internal standard need to be optimized.

Data Presentation

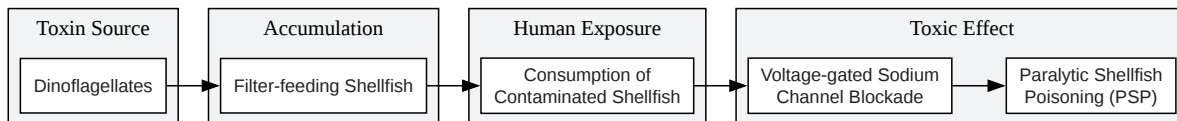
Table 1: Example MRM Transitions for Saxitoxin and its Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Saxitoxin (STX)	300.1	282.1	20
Saxitoxin (STX)	300.1	204.1	35
¹⁵ N ₇ -Saxitoxin (IS)	307.1	289.1	20

Table 2: Performance Characteristics of Isotope Dilution LC-MS/MS for Saxitoxin Quantification

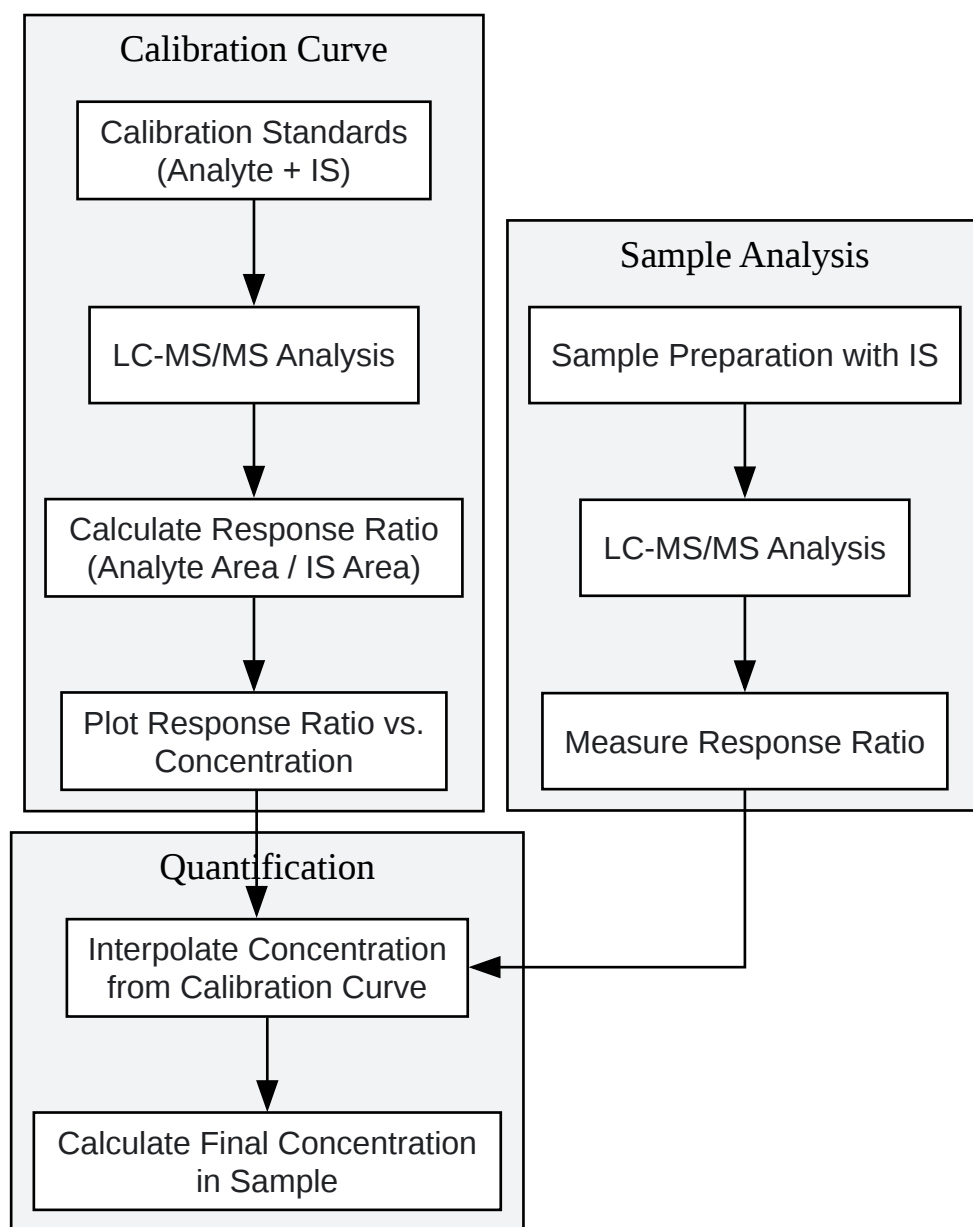
Parameter	Reported Value	Reference
Limit of Detection (LOD)	0.1 µg/kg	[10]
Limit of Quantification (LOQ)	11 ng/mL (in algal matrix)	[9]
Linearity (r ²)	>0.999	[10]
Recovery	79.3% to 102.9%	[10]
Lowest Reportable Limit (in urine)	1.01 ng/mL	[8]

Signaling Pathway and Logical Relationship Diagrams



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Caption: Pathway from toxin source to human health effect.



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Caption: Logical relationship for quantification by isotope dilution.

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